molecular formula C9H10BrNO3S B8816461 N-[4-(2-bromoacetyl)phenyl]methanesulfonamide

N-[4-(2-bromoacetyl)phenyl]methanesulfonamide

Cat. No. B8816461
M. Wt: 292.15 g/mol
InChI Key: IOXQOFCRSXSIQZ-UHFFFAOYSA-N
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Patent
US05155268

Procedure details

According to the method of Doyle and coworkers in C. T. West, et al., J. Org. Chem. 38, 2675 (1973), a stirred mixture of 4'-(2-bromoacetyl)methanesulfonanilide as prepared in Preparation 4 (6.0 g, 0.021 mol), trifluoroacetic acid (32.7 g, 0.287 mol) and triethylsilane (10.5 g, 0.0902 mol), under N2, is refluxed for 2.5 days and concentrated in vacuo. The residue is mixed with toluene, concentrated, dissolved in 1N NaOH and washed with Et2O. The aqueous layer is acidified with HCl to pH 2 and extracted well with Et2O. The combined organic extracts are dried (MgSO4) and concentrated in vacuo. The residue is chromatographed on silica gel (300 g) with 1.5% MeOH:CH2Cl2 and N-[4-(2-bromoethyl)phenyl]methanesulfonamide is crystallized from EtOAc:SSB, mp: 92°-94° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
32.7 g
Type
reactant
Reaction Step Two
Quantity
10.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3]([C:5]1[CH:15]=[CH:14][C:8]([NH:9][S:10]([CH3:13])(=[O:12])=[O:11])=[CH:7][CH:6]=1)=O.FC(F)(F)C(O)=O.C([SiH](CC)CC)C>>[Br:1][CH2:2][CH2:3][C:5]1[CH:6]=[CH:7][C:8]([NH:9][S:10]([CH3:13])(=[O:12])=[O:11])=[CH:14][CH:15]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)C1=CC=C(NS(=O)(=O)C)C=C1
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
BrCC(=O)C1=CC=C(NS(=O)(=O)C)C=C1
Name
Quantity
32.7 g
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
10.5 g
Type
reactant
Smiles
C(C)[SiH](CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 2.5 days
Duration
2.5 d
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue is mixed with toluene
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 1N NaOH
WASH
Type
WASH
Details
washed with Et2O
EXTRACTION
Type
EXTRACTION
Details
extracted well with Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts are dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on silica gel (300 g) with 1.5% MeOH
CUSTOM
Type
CUSTOM
Details
CH2Cl2 and N-[4-(2-bromoethyl)phenyl]methanesulfonamide is crystallized from EtOAc

Outcomes

Product
Name
Type
Smiles
BrCCC1=CC=C(C=C1)NS(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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